![molecular formula C43H83NO10 B1254508 Termitomycesphin F](/img/structure/B1254508.png)
Termitomycesphin F
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Overview
Description
Termitomycesphin F is a natural product found in Termitomyces albuminosus with data available.
Scientific Research Applications
Neuritogenic Activity and Cellular Differentiation
Termitomycesphins, including Termitomycesphin F, are unique cerebrosides found in the edible Chinese mushroom Termitomyces albuminosus. These compounds have been observed to induce neuronal differentiation in rat PC12 cells. Particularly, Termitomycesphin F, along with its congeners (E and others), are hydroxylated around the middle of the long-chain base (LCB), which is believed to be crucial for their neuritogenic activity. The significance of the hydroxylation on the LCB was underscored by the finding that cerebrosides not hydroxylated around the middle of the LCB were inactive against PC12 cells. Modifications like di- and tetrahydroxylation of the inactive cerebrosides resulted in enhanced neuritogenic activity, highlighting the importance of specific structural features in these compounds for their biological activities (Qi, Ojika, & Sakagami, 2001).
Enhancement of BKCa Channel Activity
Termitomycesphins, specifically Termitomycesphin A and B, have been studied for their effects on the activation of BKCa (Big Potassium Calcium-activated) channels. These channels play a significant role in various physiological processes and are implicated in the pathology of many diseases. The study found that Termitomycesphins could activate BKCa channels at micromolar concentrations. Termitomycesphin A, in particular, was observed to increase the single channel open probability of BKCa channels in a dose-dependent manner without altering the single channel conductance. This implies a potential therapeutic application of Termitomycesphins in diseases where BKCa channels are involved (Xu et al., 2011).
Fungal Symbiosis and Biomass Degradation
Termitomyces species, including those producing Termitomycesphins, have a symbiotic relationship with fungus-growing termites. This symbiosis contributes significantly to biomass conversion in specific ecosystems. The fungi provide the termites with a source of food, while the termites cultivate the fungi in their nests. This symbiotic relationship also involves the degradation of plant material, with Termitomyces playing a crucial role in breaking down the cellulose and other components. The efficiency of this degradation process and the overall symbiotic relationship are areas of significant interest and study, indicating the ecological importance of Termitomycesphins-producing fungi (Otani et al., 2019).
properties
Product Name |
Termitomycesphin F |
---|---|
Molecular Formula |
C43H83NO10 |
Molecular Weight |
774.1 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3R)-3,8-dihydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide |
InChI |
InChI=1S/C43H83NO10/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-30-37(48)42(52)44-34(32-53-43-41(51)40(50)39(49)38(31-45)54-43)36(47)29-26-25-28-35(46)33(3)27-23-21-19-11-9-7-5-2/h26,29,33-41,43,45-51H,4-25,27-28,30-32H2,1-3H3,(H,44,52)/b29-26+/t33?,34-,35?,36+,37+,38+,39+,40-,41+,43+/m0/s1 |
InChI Key |
BJMQARSMRDABQI-LOJLZSRWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCC(C(C)CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC(C(C)CCCCCCCCC)O)O)O |
synonyms |
termitomycesphin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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